1H-Imidazole, 5-(cyclopropylsulfonyl)-, has been explored as a potential scaffold for the development of novel kinase inhibitors. Kinases are enzymes that play crucial roles in various cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Studies have shown that this compound exhibits inhibitory activity against several kinases, including CDK2, CDK4/6, and EGFR. [] []
This imidazole derivative has been investigated for its potential applications in organic electronics. Specifically, research suggests that it can be employed as a hole-transporting material in organic light-emitting diodes (OLEDs). OLEDs are a type of display technology known for their high efficiency and superior image quality. The incorporation of 1H-Imidazole, 5-(cyclopropylsulfonyl)- in OLEDs has been shown to improve charge transport and device performance. []
1H-Imidazole, 5-(cyclopropylsulfonyl)- is a derivative of imidazole featuring a cyclopropylsulfonyl group at the 5-position. Imidazole itself is a five-membered heterocyclic compound containing two nitrogen atoms. The introduction of a cyclopropylsulfonyl moiety enhances the compound's chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its reactivity and interactions with biological targets.
The biological activity of 1H-Imidazole, 5-(cyclopropylsulfonyl)- has been explored in various studies. Compounds with imidazole rings are often investigated for their potential as:
Research continues to elucidate the precise mechanisms through which this compound exerts its biological effects.
The synthesis of 1H-Imidazole, 5-(cyclopropylsulfonyl)- typically involves several key steps:
1H-Imidazole, 5-(cyclopropylsulfonyl)- has several potential applications:
Interaction studies involving 1H-Imidazole, 5-(cyclopropylsulfonyl)- focus on its binding affinity to various biological targets, including:
Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.
Several compounds share structural similarities with 1H-Imidazole, 5-(cyclopropylsulfonyl)-. Here are some notable examples:
1H-Imidazole, 5-(cyclopropylsulfonyl)- stands out due to its specific substitution pattern that combines both imidazole and sulfonamide functionalities. This unique structure enhances its reactivity and potential for diverse applications in medicinal chemistry and biochemistry. Its ability to interact with multiple biological targets makes it a valuable candidate for drug development and research into new therapeutic agents.
The introduction of the cyclopropylsulfonyl group into the imidazole scaffold hinges on robust sulfonation techniques. A prominent method involves the reaction of cyclopropane sulfonyl chloride with tert-butylamine to form intermediates such as N-tert-butyl-(3-chloro)propyl sulfonamide, which undergoes subsequent ring closure [2]. This approach avoids isolating unstable intermediates, enhancing process efficiency. Notably, substituting trifluoroacetic acid with formic acid in the final deprotection step improves environmental sustainability while maintaining high yields (70–75%) [2].
Alternative strategies employ dihalocarbenes generated from haloforms (e.g., CHCl₃) under strong basic conditions, which react with alkenes to form cyclopropanes before sulfonation [1]. Recent advances in organophotoredox catalysis enable hydrosulfonylation of cyclopropenes using sodium sulfinates, yielding polysubstituted sulfonated cyclopropanes with high diastereoselectivity [3]. This method’s scalability and compatibility with late-stage functionalization make it particularly valuable for diversifying the cyclopropylsulfonyl group [3].
Key Reaction Pathways:
The imidazole core is typically constructed via condensation reactions or functionalization of pre-existing rings. A common route involves sulfonating imidazole at the 5-position using electrophilic reagents. For example, reacting imidazole with cyclopropane sulfonyl chloride in dichloromethane at 0°C yields 5-sulfonated imidazole derivatives, though regioselectivity challenges necessitate careful stoichiometric control [4].
Alternatively, palladium-catalyzed cross-coupling reactions enable the introduction of sulfonyl groups into halogenated imidazoles. This method, while efficient, requires stringent anhydrous conditions and inert atmospheres to prevent side reactions [5]. Recent work highlights the use of microwave-assisted synthesis to accelerate ring closure and improve yields in imidazole formation [3].
Organophotoredox catalysts, such as eosin Y or Ru(bpy)₃²⁺, facilitate hydrosulfonylation under visible light, achieving turnover numbers (TON) exceeding 100 in cyclopropane sulfonation [3]. Metal catalysts like zinc-copper couple enhance cyclopropanation efficiency by generating carbenoid intermediates [1], though their sensitivity to moisture demands rigorous solvent drying.
Polar aprotic solvents (e.g., DMF, DMSO) favor nucleophilic sulfonation, while toluene optimizes intermediate stability during cyclopropane ring closure [2]. Temperature plays a critical role: reactions at −50°C minimize carbene dimerization [2], whereas hydrosulfonylation proceeds optimally at 25–40°C under photoredox conditions [3].
Table 1. Optimized Conditions for Key Steps
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Cyclopropanation | Zn-Cu couple / Et₂O | 0°C | 85–90 |
| Sulfonation | Eosin Y / DMSO | 40°C | 78–82 |
| Deprotection | HCOOH / H₂O | 80°C | 70–75 |
Purifying 1H-imidazole, 5-(cyclopropylsulfonyl)- is complicated by the polarity of sulfonated intermediates and residual solvents. Crystallization using toluene-ethanol mixtures (>3:1 ratio) effectively isolates the final product while minimizing co-precipitation of byproducts [2]. Chromatographic methods (e.g., silica gel with ethyl acetate/hexane) resolve regiochemical impurities but risk hydrolyzing the cyclopropane ring under acidic conditions.
Characterization relies on ¹H/¹³C NMR to confirm sulfonyl group placement and cyclopropane geometry. Mass spectrometry (HRMS-ESI) verifies molecular integrity, while X-ray crystallography resolves stereochemical ambiguities in polysubstituted derivatives [3]. Challenges persist in distinguishing regioisomers, necessitating advanced 2D NMR techniques (e.g., NOESY) for unambiguous assignment.
The solubility characteristics of 1H-Imidazole, 5-(cyclopropylsulfonyl)- demonstrate the significant influence of both the imidazole ring system and the cyclopropylsulfonyl substituent on its dissolution behavior across different solvent systems. The compound exhibits moderate water solubility at approximately 5.29 ± 0.5 mg/mL at 25°C [1] [2], which is considerably higher than many aromatic heterocycles but lower than unsubstituted imidazole due to the hydrophobic cyclopropyl group and the electron-withdrawing sulfonyl functionality.
Table 1: Basic Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 1H-Imidazole, 5-(cyclopropylsulfonyl)- | [3] [4] |
| CAS Number | 1514898-30-6 | [3] [4] |
| Molecular Formula | C₆H₈N₂O₂S | [3] [4] |
| Molecular Weight | 172.21 g/mol | [4] |
| IUPAC Name | 5-(cyclopropylsulfonyl)-1H-imidazole | [4] |
| SMILES | O=S(=O)(C1CC1)C1=CN=CN1 | [4] |
| InChI | InChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) | [4] |
| InChI Key | WYRIYOVFTDITEA-UHFFFAOYSA-N | [4] |
The octanol-water partition coefficient (LogP) for structurally related imidazole derivatives typically ranges from -0.072 to 2.2, depending on substitution patterns [5] [6] [2]. For 1H-Imidazole, 5-(cyclopropylsulfonyl)-, the calculated LogP value of approximately -0.072 suggests hydrophilic character despite the presence of the cyclopropyl group [1] [2]. This relatively low LogP value reflects the dominant influence of the polar sulfonyl group and the nitrogen-containing heterocycle.
Table 2: Solubility and Partition Coefficient Data
| Solvent System | Solubility (mg/mL) | LogP (calculated) | Reference |
|---|---|---|---|
| Water (25°C) | 5.29 ± 0.5 | -0.072 | [1] [2] |
| Methanol (25°C) | 12.5 ± 1.2 | N/A | [7] |
| Octanol (25°C) | 2.8 ± 0.3 | N/A | [5] |
| Buffer pH 7.4 (25°C) | 6.2 ± 0.8 | N/A | [8] |
| DMSO (25°C) | 45.0 ± 3.0 | N/A | [7] |
Solubility in methanol reaches 12.5 ± 1.2 mg/mL, demonstrating enhanced dissolution in protic organic solvents [7]. The compound shows excellent solubility in dimethyl sulfoxide (45.0 ± 3.0 mg/mL), which is characteristic of compounds containing both polar and moderately hydrophobic structural elements [7]. The solubility in buffered physiological media (pH 7.4) of 6.2 ± 0.8 mg/mL indicates adequate bioavailability potential for pharmaceutical applications [8].
The partition behavior in the octanol-water system reveals preferential distribution toward the aqueous phase, with limited octanol solubility of 2.8 ± 0.3 mg/mL [5]. This partitioning pattern is consistent with other imidazole derivatives that contain strongly polar substituents and suggests limited lipid membrane permeability [9] [8].
The acid-base properties of 1H-Imidazole, 5-(cyclopropylsulfonyl)- are fundamentally governed by the imidazole ring system, with significant modulation by the electron-withdrawing cyclopropylsulfonyl substituent. Imidazole exhibits characteristic amphoteric behavior, functioning as both a proton donor and acceptor depending on solution conditions [10] [11].
Table 3: Acid-Base Properties (pKa Values)
| Compound | pKa (Conjugate Acid) | Temperature (°C) | Reference |
|---|---|---|---|
| Imidazole | 7.0 | 25 | [10] [12] [13] |
| Imidazolium ion | 14.5 | 25 | [13] [14] |
| 2-Methylimidazole | 7.85 | 25 | [15] |
| 1-Methylimidazole | 7.4 | 25 | [16] |
| 4,5-Dimethylimidazole | 8.2 | 25 | [15] |
| 5-(Cyclopropylsulfonyl)-1H-imidazole (estimated) | 6.5 ± 0.3 | 25 | [Estimated from structural analogs] |
The unsubstituted imidazole exhibits a pKa of 7.0 for the protonated form [10] [12] [13], reflecting the stabilization of the imidazolium cation through amidine-like resonance where both nitrogen atoms participate equally in charge accommodation [10]. The presence of the cyclopropylsulfonyl group at the 5-position significantly affects this acid-base equilibrium through its strong electron-withdrawing character.
Based on structural analogy with other sulfonyl-substituted imidazoles and the electronic effects of the cyclopropylsulfonyl group, the estimated pKa for 5-(cyclopropylsulfonyl)-1H-imidazole is approximately 6.5 ± 0.3 [17] [16]. This represents a decrease of approximately 0.5 pKa units compared to the parent imidazole, indicating reduced basicity due to the electron-withdrawing nature of the sulfonyl functionality [15].
The cyclopropyl group contributes additional electron-withdrawing character through its high s-character in the carbon-carbon bonds, further stabilizing the neutral form relative to the protonated species [18]. This electronic effect, combined with the strong inductive withdrawal by the sulfonyl group, results in the observed decrease in basicity compared to alkyl-substituted imidazole derivatives [17] [15].
At physiological pH (7.4), approximately 89% of the compound exists in the neutral form, with 11% present as the protonated imidazolium species, based on the Henderson-Hasselbalch equation [19]. This distribution has significant implications for biological activity and membrane permeability characteristics.
The thermal stability of 1H-Imidazole, 5-(cyclopropylsulfonyl)- has been evaluated through thermogravimetric analysis and differential scanning calorimetry studies on structurally related compounds. Imidazole derivatives containing sulfonyl substituents generally exhibit moderate thermal stability with well-defined decomposition patterns [20] [21].
Table 4: Thermal Stability Parameters
| Parameter | Value | Atmosphere | Reference |
|---|---|---|---|
| Onset Decomposition Temperature (T₅%) | 200-208°C | Nitrogen | [20] [21] |
| Primary Decomposition Temperature (Tmax) | 230-250°C | Nitrogen/Air | [20] [22] |
| Secondary Decomposition Temperature | 350-400°C | Air | [20] [23] |
| Thermal Stability Range | Stable up to 200°C | Inert | [20] [21] |
| Major Decomposition Products | SO₂, Cyclopropane fragments, Imidazole derivatives | Both | [20] [24] [25] |
The compound demonstrates thermal stability up to approximately 200-208°C under inert atmosphere conditions, with the onset of decomposition (T₅%) occurring in this temperature range [20] [21]. This stability is comparable to other sulfonyl-containing heterocycles and reflects the aromatic character of the imidazole ring and the strong carbon-sulfur bonds in the sulfonyl group [22] [26].
Primary thermal decomposition occurs between 230-250°C, involving multiple competing pathways [20] [22]. The initial decomposition stage is characterized by cleavage of the sulfonyl-imidazole bond, leading to liberation of sulfur dioxide and formation of cyclopropyl radical species [24] [23]. Simultaneously, the cyclopropyl ring undergoes thermal ring-opening reactions, generating propene and other three-carbon fragments [27].
Under oxidative conditions (air atmosphere), a secondary decomposition stage occurs between 350-400°C, involving oxidation of organic residues to carbon dioxide, carbon monoxide, and water [20] [23]. The thermal decomposition follows a multi-step mechanism characteristic of sulfonyl-containing heterocycles, with radical-mediated processes predominating at higher temperatures [24] [25].
The imidazole ring system demonstrates remarkable thermal stability, with the heterocyclic core remaining intact up to approximately 550°C under pyrolytic conditions [25]. This exceptional stability is attributed to the aromatic character and the strong carbon-nitrogen bonds within the five-membered ring [28]. Decomposition products include hydrogen cyanide, nitrogen, and various nitrile-containing species formed through retro-cycloaddition mechanisms [28].
Mass spectrometric analysis of thermal decomposition products reveals formation of sulfur dioxide (m/z 64), cyclopropane fragments (m/z 42), and intact imidazole (m/z 68) as primary volatile species [24] [25]. These findings confirm the preferential cleavage of the sulfonyl-imidazole bond over decomposition of the heterocyclic ring system.
The reactivity profile of 1H-Imidazole, 5-(cyclopropylsulfonyl)- toward nucleophilic and electrophilic species is governed by the electronic distribution within the molecule and the accessibility of reactive sites. The imidazole ring system exhibits characteristic patterns of nucleophilic and electrophilic reactivity that are significantly modulated by the cyclopropylsulfonyl substituent [29] [30].
Table 5: Reactivity Profile
| Reaction Type | Typical Reagents | Reaction Conditions | Reference |
|---|---|---|---|
| Nucleophilic attack at C-2 | Azide, Thiolates, Amines | Basic medium, RT-60°C | [29] [30] |
| Electrophilic substitution at C-4/C-5 | Halogens, Nitrating agents | Acidic medium, 0-25°C | [30] |
| Sulfonyl group reactions | Nucleophiles (NH₃, RNH₂) | Aqueous/organic solvent | [29] [32] |
| Cyclopropyl ring opening | Strong nucleophiles, Heat | Elevated temperature >150°C | [33] [34] |
| Metal coordination | Metal salts | Neutral to basic pH | [10] |
Nucleophilic Reactivity:
The imidazole ring preferentially undergoes nucleophilic attack at the C-2 position, which exhibits the lowest electron density due to its location between the two nitrogen atoms [10] [30]. Strong nucleophiles such as azide ions, thiolates, and primary amines readily attack this position under basic conditions (pH 8-10) at temperatures ranging from room temperature to 60°C [29] [30]. The electron-withdrawing cyclopropylsulfonyl group enhances the electrophilic character of the C-2 position, increasing reactivity toward nucleophiles by approximately 2-3 fold compared to unsubstituted imidazole [30].
The nitrogen atoms in the imidazole ring can function as nucleophilic centers, particularly the unprotonated nitrogen (N-1) which readily coordinates to electrophilic metal centers [10]. This nucleophilic behavior is somewhat diminished by the electron-withdrawing effect of the sulfonyl substituent, requiring more forcing conditions for metal coordination reactions.
Electrophilic Reactivity:
Electrophilic aromatic substitution typically occurs at the C-4 or C-5 positions of the imidazole ring, with the unsubstituted C-4 position being most reactive in 5-(cyclopropylsulfonyl)-1H-imidazole [30]. Common electrophiles include halogens (Br₂, I₂), nitrating agents (HNO₃/H₂SO₄), and sulfonating reagents, with reactions proceeding under acidic conditions at 0-25°C [35] .
The presence of the cyclopropylsulfonyl group directs electrophilic substitution toward the C-4 position through both electronic and steric effects [30]. The strong electron-withdrawing character of the sulfonyl group deactivates the ring toward electrophilic attack while simultaneously directing substitution to the position meta to the substituent.
Sulfonyl Group Reactivity:
The sulfonyl functionality serves as an excellent leaving group and electrophilic center for nucleophilic substitution reactions [29] [32]. Primary and secondary amines, hydroxide ion, and other strong nucleophiles readily displace the imidazole ring from the sulfonyl group under mild conditions [32]. These reactions proceed through a nucleophilic addition-elimination mechanism, with the tetrahedral intermediate stabilized by the electron-withdrawing cyclopropyl group.
Cyclopropyl Ring Reactivity:
The strained three-membered ring in the cyclopropyl group undergoes ring-opening reactions with strong nucleophiles, particularly under elevated temperatures (>150°C) [33] [34]. The activation energy for ring opening is approximately 25-30 kcal/mol, making these reactions accessible under thermal conditions [34]. Nucleophiles preferentially attack the more substituted carbon of the cyclopropyl ring, leading to regioselective ring opening and formation of linear three-carbon products [33].